
2-Buten-1-ol, 4-amino-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a double bond, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride typically involves the reaction of 4-Amino-2-Methylbut-2-en-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
- Dissolving 4-Amino-2-Methylbut-2-en-1-ol in a suitable solvent such as ethanol or water.
- Adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Isolating the product by filtration and drying under reduced pressure.
Industrial Production Methods: On an industrial scale, the production of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors, automated addition of reagents, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include nitro or nitroso derivatives.
- Reduction products include saturated amines.
- Substitution products include N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the double bond can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (E)-4-Amino-2-Methylbut-2-en-1-ol
- 4-Amino-2-Methylbut-2-en-1-ol
- 4-Amino-2-Methylbut-2-en-1-olacetate
Comparison: (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts. This makes it more suitable for various applications, particularly in aqueous environments.
Eigenschaften
Molekularformel |
C5H12ClNO |
|---|---|
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
(E)-4-amino-2-methylbut-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |
InChI-Schlüssel |
WAPFRSYUXWEBQV-DPZBITMOSA-N |
Isomerische SMILES |
C/C(=C\CN)/CO.Cl |
Kanonische SMILES |
CC(=CCN)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)


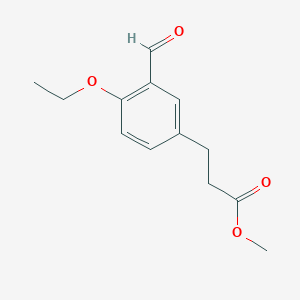

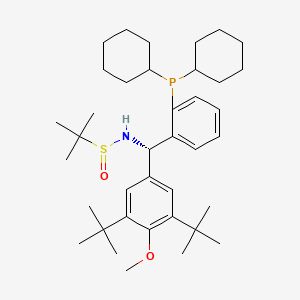
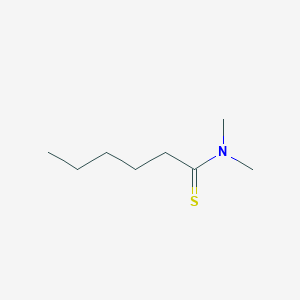
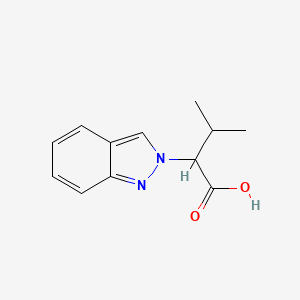
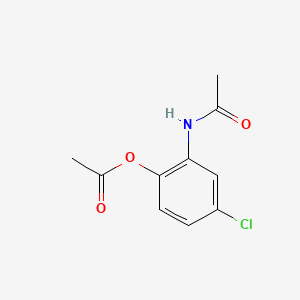
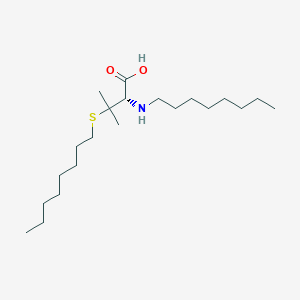

![5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol](/img/structure/B15092291.png)
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
